1,3,5-Trifluorobenzene

Vue d'ensemble

Description

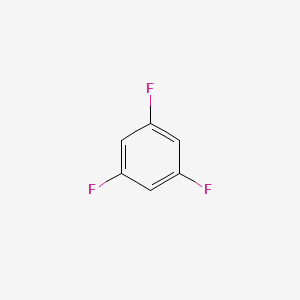

1,3,5-Trifluorobenzene is an aromatic compound with the molecular formula C6H3F3. It is a derivative of benzene where three hydrogen atoms are replaced by fluorine atoms at the 1, 3, and 5 positions. This compound is known for its high thermal stability and unique chemical properties, making it valuable in various scientific and industrial applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1,3,5-Trifluorobenzene can be synthesized through several methods. One common method involves the fluorination of 1,3,5-trichlorobenzene. The process typically includes the following steps :

Starting Materials: 1,3,5-Trichlorobenzene, potassium fluoride, and a suitable solvent such as sulfolane.

Reaction Conditions: The mixture is heated to 220°C in an autoclave for 48 hours under a pressure of 8 bar.

Product Isolation: The reaction mixture is cooled, and the product is distilled off under reduced pressure to obtain this compound with a yield of approximately 74%.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity of the final product .

Analyse Des Réactions Chimiques

1,3,5-Trifluorobenzene undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing effect of the fluorine atoms.

Oxidation and Reduction: While specific oxidation and reduction reactions of this compound are less common, it can be involved in catalytic hydrogenation processes where defluorination and dechlorination occur.

Applications De Recherche Scientifique

Organic Synthesis

1,3,5-Trifluorobenzene serves as a versatile building block in organic synthesis. Its unique electronic properties allow for selective reactions in the formation of complex molecules. For instance, it has been used in the metalation process to create various organometallic compounds. A study demonstrated that lithium and cobalt bimetallic systems could promote selective reactions with this compound, leading to the formation of cobaltated intermediates .

Material Science

In materials science, this compound is utilized in the development of advanced materials due to its thermal stability and chemical resistance. It has been incorporated into polymer matrices to enhance properties such as hydrophobicity and thermal stability. Research indicates that polymers containing trifluorobenzene units exhibit improved mechanical properties and thermal degradation resistance compared to their non-fluorinated counterparts.

Pharmaceuticals

The pharmaceutical industry has recognized the importance of fluorinated compounds for drug design due to their ability to influence biological activity. This compound derivatives have been explored for their potential as medicinal agents. Studies have shown that modifications on the trifluorobenzene ring can lead to compounds with enhanced pharmacological profiles .

Case Studies

Mécanisme D'action

The mechanism of action of 1,3,5-trifluorobenzene in its applications is primarily related to its chemical structure. The presence of fluorine atoms enhances the compound’s stability and reactivity. In lithium-ion batteries, it forms a stable solid electrolyte interface, preventing degradation of the anode and improving battery performance .

Comparaison Avec Des Composés Similaires

1,3,5-Trifluorobenzene can be compared with other fluorinated benzenes:

1,2,3-Trifluorobenzene: Similar in structure but with fluorine atoms at different positions, affecting its reactivity and applications.

1,2,4-Trifluorobenzene: Another isomer with distinct chemical properties and uses.

Hexafluorobenzene: Fully fluorinated benzene with different physical and chemical characteristics.

These comparisons highlight the unique properties of this compound, such as its specific reactivity patterns and stability, making it suitable for specialized applications.

Activité Biologique

1,3,5-Trifluorobenzene (TFB), a halogenated aromatic compound, has garnered attention in various fields of research due to its unique structural and electronic properties. This article explores the biological activity of TFB, highlighting its interactions with biological systems, potential medicinal applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by three fluorine atoms attached to a benzene ring at the 1, 3, and 5 positions. Its molecular formula is C₆H₃F₃. The presence of fluorine enhances the compound's electronegativity and alters its reactivity compared to non-fluorinated analogs.

Biological Activity Overview

Research on the biological activity of this compound is relatively limited but suggests potential applications in medicinal chemistry. The unique properties of TFB may allow it to interact with various biological targets through mechanisms such as halogen bonding, which can enhance the binding affinity of drugs or bioactive molecules .

Key Findings

- Antimicrobial Activity : A study indicated that certain fluorinated compounds, including TFB derivatives, exhibit antimicrobial properties. These compounds were evaluated for their effectiveness against various bacterial strains .

- Anticancer Potential : Research has shown that TFB derivatives can influence cellular mechanisms associated with cancer cell proliferation. For example, studies have explored the synthesis of TFB-based compounds that demonstrate cytotoxic effects on cancer cells .

- Radical Anion Studies : The radical anion of this compound has been investigated using electron spin resonance (ESR) spectroscopy. This research provides insights into the stability and reactivity of TFB under different conditions .

Case Study 1: Antimicrobial Evaluation

A comprehensive study evaluated the antimicrobial activity of various fluorinated aromatic compounds, including this compound. The results indicated that certain derivatives exhibited significant inhibitory effects against Gram-positive and Gram-negative bacteria. This suggests that TFB could serve as a scaffold for developing new antimicrobial agents.

Case Study 2: Anticancer Activity

In another study focusing on anticancer activity, researchers synthesized several TFB derivatives and assessed their cytotoxic effects on human cancer cell lines. The findings revealed that some derivatives could induce apoptosis in cancer cells through specific signaling pathways. These results highlight the potential of TFB in drug discovery for cancer treatment.

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

1,3,5-trifluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F3/c7-4-1-5(8)3-6(9)2-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXUKFFRPLNTYIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90190686 | |

| Record name | 1,3,5-Trifluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90190686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [MSDSonline] | |

| Record name | 1,3,5-Trifluorobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8600 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

104.0 [mmHg] | |

| Record name | 1,3,5-Trifluorobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8600 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

372-38-3 | |

| Record name | 1,3,5-Trifluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=372-38-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,5-Trifluorobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000372383 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 372-38-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10264 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3,5-Trifluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90190686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,5-trifluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.138 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3,5-TRIFLUOROBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BN94C411F8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 1,3,5-Trifluorobenzene?

A1: this compound has the molecular formula C6H3F3 and a molecular weight of 144.08 g/mol.

Q2: What is the significance of the Jahn-Teller effect in this compound cation?

A2: The Jahn-Teller effect causes a distortion in the molecular structure of the this compound cation in its ground electronic state. This effect influences the vibrational modes and energy levels of the molecule. []

Q3: How does the presence of fluorine atoms in this compound affect its interactions with small molecules like HF, H2O, and NH3?

A4: Unlike benzene with its negative quadrupole moment, this compound has a negligible quadrupole moment. Consequently, its interactions with small molecules are primarily driven by cyclic hydrogen bonding rather than dipole-quadrupole interactions. []

Q4: What information can be obtained from the proton and fluorine magnetic resonance spectra of this compound in a nematic liquid crystal?

A5: Analyzing these spectra provides valuable insights into the anisotropic nature of the molecule, specifically revealing information about the proton and fluorine chemical shift anisotropies and the signs of indirect spin-spin coupling constants (JHH’, JFF, and JHF). []

Q5: How does the quadrupole moment of this compound influence its desorption kinetics from a graphene surface compared to benzene and hexafluorobenzene?

A6: this compound exhibits zero-order desorption kinetics from a graphene surface, contrasting with the first-order kinetics observed for benzene and hexafluorobenzene. This difference arises from the negligible quadrupole moment of this compound, which promotes the formation of two-dimensional islands, favoring zero-order desorption. []

Q6: Can this compound be utilized as a starting material for synthesizing more complex molecules?

A8: Yes, this compound serves as a versatile starting material in organic synthesis. Its reactivity allows for chemo- and regioselective transformations, enabling the preparation of various multisubstituted benzenes via nucleophilic aromatic substitution and ortho-metalation reactions. []

Q7: How does this compound contribute to the synthesis of catechin-class polyphenols?

A9: this compound acts as an A-ring equivalent in a novel synthetic approach for catechin-class polyphenols. This strategy involves the reaction of lithiated this compound with an epoxy alcohol, followed by a pyran cyclization, ultimately leading to the formation of (-)-epicatechin and its 3-O-gallate. []

Q8: How does the ethynyl substituent influence the π-π stacking affinity of 1,3,5-triethynylbenzene compared to this compound?

A10: Theoretical studies reveal that the presence of ethynyl substituents in 1,3,5-triethynylbenzene enhances its π-π stacking affinity compared to both benzene and this compound. This increased affinity is evident from the higher binding energies observed in stacked dimers of the ethynyl-substituted arene. []

Q9: How do silylenes with different coordinated silicon atoms react with this compound?

A11: Both two-coordinate and three-coordinate silylenes can activate C-F or C-H bonds in this compound. Interestingly, the selectivity for C-F versus C-H activation depends on the coordination environment of the silylene, offering a controlled approach towards diverse silicon(IV) products. []

Q10: How does the electronic nature of the aromatic ring influence the interaction between gold complexes (AuX) and substituted benzenes like this compound?

A12: Theoretical investigations suggest that the nature of the interaction between AuX and substituted benzenes, including this compound, can range from noncovalent to covalent depending on the electronic properties of both the gold complex and the aromatic ring. []

Q11: How are computational chemistry methods employed to understand the properties and reactivity of this compound?

A13: Computational techniques like Density Functional Theory (DFT) are valuable tools for studying this compound. These methods help predict vibrational frequencies, elucidate reaction mechanisms, analyze intermolecular interactions, and gain insights into its electronic structure. [, ]

Q12: What is the role of molecular dynamics simulations in understanding the behavior of this compound in mixtures?

A14: Molecular dynamics simulations provide a detailed view of this compound's interactions within a mixture. This technique helps analyze local ordering, diffusion properties, and the impact of the molecule's quadrupole moment on its interactions with surrounding species. [, , ]

Q13: How is the Optical Kerr Effect (OKE) spectroscopy utilized in the study of this compound?

A15: OKE spectroscopy provides insights into the reorientational dynamics and intermolecular interactions of this compound in liquid phases. By analyzing the OKE spectra, researchers can probe the molecule's rotational diffusion and infer information about its local environment. [, , ]

Q14: What insights can be obtained from the inelastic neutron scattering spectra of this compound?

A16: These spectra, combined with DFT calculations, provide information about the vibrational modes of this compound, particularly the optically inactive fundamentals. This approach aids in accurate vibrational assignments and enhances our understanding of the molecule's structure and dynamics. []

Q15: What are the potential applications of this compound in the context of Ruthenium(II)-Arene complexes?

A18: this compound serves as a ligand in Ruthenium(II)-Arene complexes, which have gained attention for their potential applications in anticancer agents and CO2 reduction catalysts. Modifying the this compound ligand in these complexes allows for fine-tuning the pKa values and thus modulating their reactivity and biological activity. []

Q16: How does this compound behave as an anesthetic agent compared to other aromatic anesthetics?

A19: Research indicates that this compound exhibits modest inhibition of voltage-gated sodium channels (NaV1.2) compared to other aromatic anesthetics like benzene and fluorobenzene. This suggests that while this compound may possess anesthetic properties, its potency might be lower than some of its structural analogues. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.